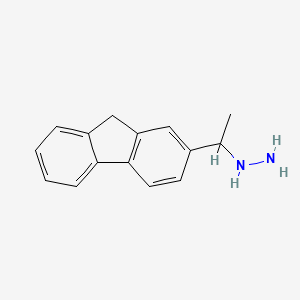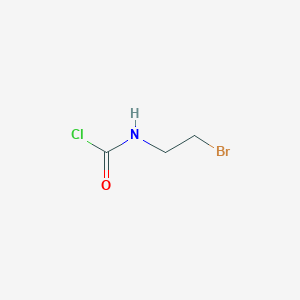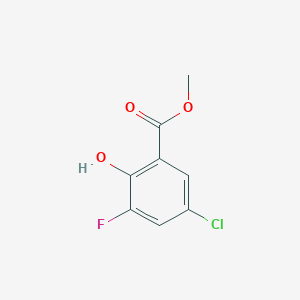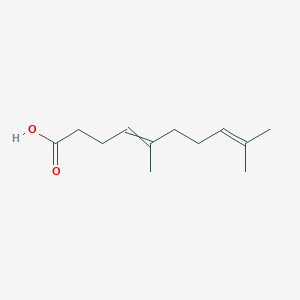![molecular formula C17H18O3 B12437312 1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4’,5-Trimethoxy-trans-stilbene is a methoxylated derivative of resveratrol, a naturally occurring polyphenol found in various plants. This compound has garnered significant interest due to its enhanced biological activities compared to resveratrol, particularly in the fields of cancer research and metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3,4’,5-Trimethoxy-trans-stilbene can be synthesized through several chemical reactions, including the Wittig reaction, Heck coupling, Horner-Wadsworth-Emmons reaction, and Perkin reaction. These methods typically yield the compound in moderate to good quantities .
Industrial Production Methods
While specific industrial production methods for 3,4’,5-trimethoxy-trans-stilbene are not extensively documented, the compound’s synthesis in a laboratory setting involves standard organic synthesis techniques. Scaling up these methods for industrial production would likely involve optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,4’,5-Trimethoxy-trans-stilbene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted stilbenes with various functional groups.
Wissenschaftliche Forschungsanwendungen
3,4’,5-Trimethoxy-trans-stilbene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the effects of methoxylation on the biological activity of stilbenes.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and oxidative stress.
Medicine: Explored for its potential therapeutic effects in cancer treatment, diabetes management, and cardiovascular health
Wirkmechanismus
3,4’,5-Trimethoxy-trans-stilbene exerts its effects through several molecular targets and pathways:
Insulin Signaling Pathway: Activates the phosphatidylinositol 3-kinase/protein kinase B pathway by inhibiting the phosphorylation of insulin receptor substrate-1 at Ser307 and increasing the protein levels of insulin receptor substrate-1 and insulin receptor substrate-2.
Oxidative Stress Suppression: Increases the protein levels of nuclear factor erythroid 2-related factor 2, heme oxygenase-1, and NAD(P)Hquinone oxidoreductase 1, thereby enhancing antioxidant enzyme activity.
Anti-Cancer Activity: Inhibits cancer cell proliferation, induces cell cycle arrest, decreases metastasis, reduces angiogenesis, and increases apoptosis.
Vergleich Mit ähnlichen Verbindungen
3,4’,5-Trimethoxy-trans-stilbene is often compared to other methoxylated derivatives of resveratrol, such as:
- 3,3’,4,5’-Tetramethoxy-trans-stilbene
- 3,4’,5-Trimethoxy-cis-stilbene
- 3,4-Dimethoxy-trans-stilbene
Uniqueness
Compared to these similar compounds, 3,4’,5-trimethoxy-trans-stilbene exhibits enhanced biological activities, particularly in its anti-cancer and anti-diabetic effects. Its methoxylation pattern contributes to its increased stability and bioavailability, making it a promising candidate for further research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-[2-(4-methoxyphenyl)ethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
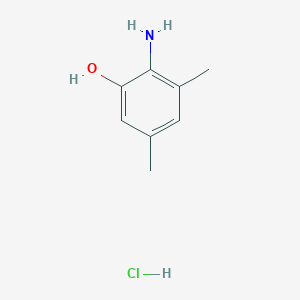
![methyl 2-[(3S,7S,12R,14R,16R,18S)-8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B12437237.png)
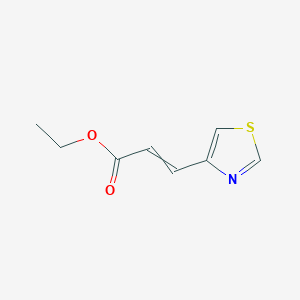
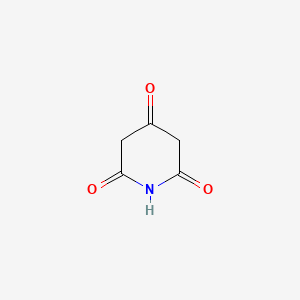
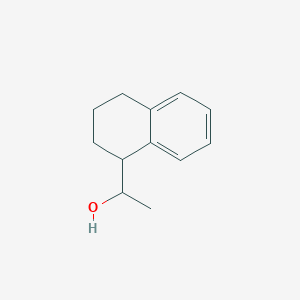
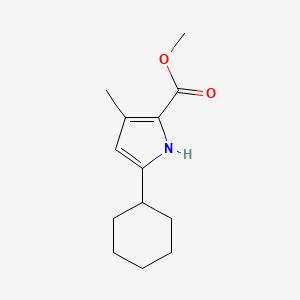
![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
